molecular formula C15H21N7O4 B4199414 Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate

Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate

Cat. No.: B4199414
M. Wt: 363.37 g/mol
InChI Key: OXWWQNFYNVMYKU-UHFFFAOYSA-N
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Description

Ethyl N-{4-(dimethylamino)-6-[(6-ethoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-yl}glycinate is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the dimethylamino and ethoxy groups through nucleophilic substitution reactions.

    Esterification: Formation of the glycinate ester by reacting the intermediate with ethyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{4-(dimethylamino)-6-[(6-ethoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-yl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The triazine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, disruption of cellular processes, or induction of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazine derivatives: Compounds with similar triazine core structures.

    Pyridazine derivatives: Compounds containing the pyridazine ring.

    Amino acid esters: Compounds with similar ester functional groups.

Uniqueness

Ethyl N-{4-(dimethylamino)-6-[(6-ethoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-yl}glycinate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O4/c1-5-24-10-7-8-11(21-20-10)26-15-18-13(16-9-12(23)25-6-2)17-14(19-15)22(3)4/h7-8H,5-6,9H2,1-4H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWWQNFYNVMYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate
Reactant of Route 2
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Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate
Reactant of Route 3
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Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[[4-(dimethylamino)-6-(6-ethoxypyridazin-3-yl)oxy-1,3,5-triazin-2-yl]amino]acetate

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